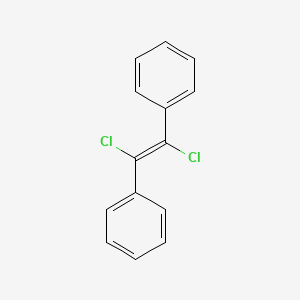
Acid Brown 311
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 311: is a synthetic dye commonly used in the textile and leather industries. It is known for its deep yellow to light brown color and is primarily used for leather shading . The compound is identified by its Chemical Abstracts Service (CAS) number 12234-86-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 311 typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Acid Brown 311 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Compounds with different functional groups attached to the aromatic rings.
Scientific Research Applications
Acid Brown 311 has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile and leather industries for dyeing and shading purposes.
Mechanism of Action
The mechanism of action of Acid Brown 311 involves its interaction with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include the formation of covalent bonds with amino acid residues and the intercalation into DNA strands .
Comparison with Similar Compounds
Acid Brown 354: Another dye used in similar applications but with different chemical properties.
Acid Yellow 36: A dye with a similar structure but different color properties.
Acid Red 88: Used in textile dyeing with distinct color characteristics
Uniqueness of Acid Brown 311: this compound is unique due to its specific shade and stability under various conditions. Its ability to undergo multiple types of chemical reactions makes it versatile for different applications, distinguishing it from other similar compounds .
Properties
CAS No. |
12234-86-5 |
|---|---|
Molecular Formula |
H3Y |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)
